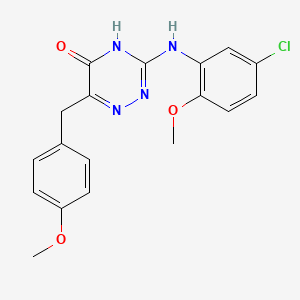![molecular formula C15H18ClN3O3 B2977733 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide CAS No. 1241286-03-2](/img/structure/B2977733.png)
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide is a potent inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell development, differentiation, and activation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and nuclear factor kappa B (NF-κB) pathways. This results in the suppression of B-cell proliferation and survival, as well as the inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). In addition, 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide is its potent inhibition of BTK and downstream signaling pathways, which makes it a promising candidate for the treatment of various diseases. 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has also shown synergistic effects when combined with other drugs, which could potentially enhance its therapeutic efficacy. However, one of the limitations of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide is its low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics. In addition, 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for the development of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide. One direction is to further optimize its chemical structure to improve its solubility and pharmacokinetics. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in B-cell malignancies and autoimmune diseases. Additionally, 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide could be tested in combination with other drugs to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Finally, the development of biomarkers to predict response to 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide could help identify patients who are most likely to benefit from the drug.
Synthesis Methods
The synthesis of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide involves several steps, starting with the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminoethanol to form 4-chloro-2-nitrobenzyl alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxyaniline to form 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide. The final product is purified by column chromatography to obtain a white solid with a purity of >99%. The overall yield of the synthesis process is around 30%.
Scientific Research Applications
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has shown potent inhibition of BTK and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has also been shown to have synergistic effects when combined with other drugs, such as venetoclax, which is a B-cell lymphoma-2 (BCL-2) inhibitor.
properties
IUPAC Name |
4-chloro-2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-9(2)15(3,8-17)19-13(20)7-22-12-6-10(16)4-5-11(12)14(18)21/h4-6,9H,7H2,1-3H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAGIKIQJUPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=CC(=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)
![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)
![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)
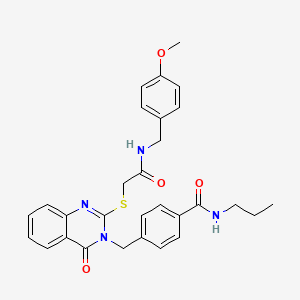
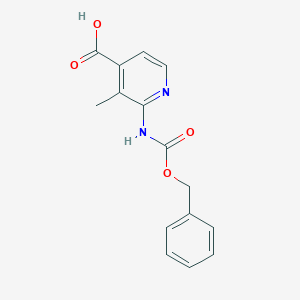
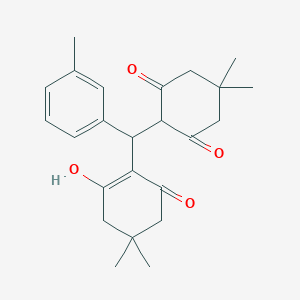

![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)
![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)
![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)
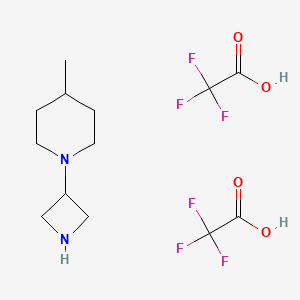
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)
